ent-Deschloro Florfenicol
Description
Development and Validation of High-Resolution Chromatographic-Mass Spectrometric Techniques (e.g., UHPLC-MS/MS) for Research Sample Analysis and Quantification
High-Resolution Chromatographic-Mass Spectrometric techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), are indispensable for the selective and sensitive analysis of ent-Deschloro Florfenicol (B1672845). The development of such methods is foundational for quantifying the compound in complex matrices encountered in research.
Method development typically involves the optimization of several key parameters. A reversed-phase C18 column is often selected for the separation of florfenicol and its related compounds, offering excellent resolution and peak shape. unibo.itnih.gov The mobile phase usually consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, often with additives such as formic acid to enhance ionization efficiency in the mass spectrometer. mdpi.com The short analysis times, often under 5 minutes, afforded by UHPLC systems allow for high-throughput screening of research samples. unibo.itnih.gov
For detection, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte. A deuterated internal standard, such as florfenicol-d3, is commonly used to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. unibo.itnih.gov
Validation of the UHPLC-MS/MS method is a critical step to ensure its reliability. This process confirms linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov High-resolution mass spectrometry platforms like Quadrupole Time-of-Flight (QTOF-MS) can also be employed, offering the advantage of exact mass measurements for unambiguous identification and the capability for retrospective analysis of sample data for other potential compounds of interest. researchgate.net The primary application of ent-Deschloro Florfenicol in this context is as a certified reference standard for method development, calibration, and quality control. vulcanchem.com
Table 1: Illustrative UHPLC-MS/MS Parameters for Analysis of Florfenicol Analogs
| Parameter | Typical Setting | Purpose |
| Chromatography System | UHPLC | Provides high resolution, speed, and efficiency. |
| Column | Reversed-Phase C18 or HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates the analyte from matrix components based on hydrophobicity. unibo.itmdpi.com |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile/Methanol | Facilitates separation and promotes analyte ionization. mdpi.com |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for column dimensions and particle size. |
| Column Temperature | 40 °C | Ensures reproducible retention times. mdpi.comspkx.net.cn |
| Mass Spectrometer | Triple Quadrupole (QqQ) or QTOF | Provides sensitive and specific detection. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions from the analyte for MS analysis. mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. |
| Internal Standard | Isotope-labeled analog (e.g., Florfenicol-d3) | Corrects for variability, enhancing accuracy and precision. unibo.itnih.gov |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Purity Assessment in Research Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to confirm the molecular structure and assess the purity of research-grade samples.
In a ¹H NMR spectrum, the number of signals, their chemical shifts (ppm), integration (proton count), and multiplicity (splitting pattern) provide detailed information about the proton environment within the molecule. For this compound, characteristic signals would confirm the presence of the para-substituted methylsulfonylphenyl ring, the protons on the propanol (B110389) backbone, and the chloroacetamide group. researchgate.net The influence of the solvent on chemical shifts is a known phenomenon and must be considered during analysis. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom, confirming the carbon skeleton of the molecule. Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals and verification of the compound's constitution.
Beyond structural confirmation, NMR is a primary tool for purity assessment. By acquiring a quantitative ¹H NMR (qNMR) spectrum with a certified internal standard, the absolute purity of a this compound sample can be determined. Furthermore, the presence of signals from impurities, such as residual solvents or synthetic by-products, can be readily detected and quantified, making NMR essential for the characterization of reference materials.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Functional Group | Atom(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methylsulfonyl | -SO₂CH ₃ | ~3.2 | ~44 |
| Aromatic | Ar-H | 7.6 - 8.0 (d, 4H) | 128 - 145 |
| Backbone | -CH (OH)- | ~5.0 | ~72 |
| Backbone | -CH (NH)- | ~4.2 | ~55 |
| Backbone | -CH ₂F | ~4.5 | ~83 (d, JCF) |
| Amide | -NH - | ~7.0 | N/A |
| Chloroacetyl | -CH ₂Cl | ~4.1 | ~43 |
| Chloroacetyl | -C =O | N/A | ~166 |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Advanced Spectroscopic Techniques (e.g., Infrared, Ultraviolet-Visible) for Elucidating Molecular Structure and Conformation in Research Samples
In conjunction with NMR and mass spectrometry, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, complementary information for the characterization of this compound research samples.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions within the para-methylsulfonylphenyl chromophore. Similar to its parent compound florfenicol, it is expected to exhibit a characteristic absorption maximum in the UV region. researchgate.net This property is useful for several applications. In research, it can serve as a quick identity check for the presence of the aromatic system. It is also the principle behind detection in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector, allowing for quantification of the compound in samples where high sensitivity is not the primary requirement.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display a unique pattern of absorption bands corresponding to the vibrations of its specific chemical bonds. This "fingerprint" is highly specific to the molecule's structure. Key characteristic bands would confirm the presence of hydroxyl (-OH), amine (N-H), carbonyl (C=O), and sulfonyl (S=O) groups, thus corroborating the structural information obtained from other methods.
Table 3: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3500 - 3200 (broad) |
| Amide | N-H stretch | 3400 - 3250 |
| Aromatic | C-H stretch | 3100 - 3000 |
| Amide Carbonyl | C=O stretch | 1680 - 1630 |
| Aromatic | C=C stretch | 1600 - 1450 |
| Sulfonyl | S=O stretch (asymmetric & symmetric) | 1350 - 1300 and 1160 - 1120 |
| Alkyl Fluoride (B91410) | C-F stretch | 1400 - 1000 |
| Alkyl Chloride | C-Cl stretch | 800 - 600 |
Chiral Chromatography and Spectropolarimetry for Stereoisomeric Analysis in Synthetic and Metabolic Research
As this compound is a specific stereoisomer, defined by its (1S, 2R) configuration, methods that can distinguish between different stereoisomers are paramount in research. vulcanchem.com Chiral chromatography and spectropolarimetry are the principal techniques for this purpose.
Chiral Chromatography: The separation of enantiomers and diastereomers is achieved using chiral stationary phases (CSPs) in HPLC systems. Polysaccharide-based columns, such as those with brand names like Chiralpak and Chiralcel, are highly effective for separating the stereoisomers of florfenicol and its derivatives. spkx.net.cnresearchgate.net An isocratic normal-phase method, often employing a mobile phase of n-Hexane and an alcohol like ethanol (B145695) or methanol, can achieve baseline resolution between the desired enantiomer and its unwanted counterparts. researchgate.netgoogle.com The development and validation of such a method are crucial for determining the enantiomeric purity or enantiomeric excess (e.e.) of a synthetic batch of this compound. It is also vital in metabolic research to track stereospecific transformations of the parent drug. Ultra-Performance Convergence Chromatography (UPC²), which uses supercritical CO₂ as the main mobile phase, has also been successfully applied for the chiral separation of florfenicol enantiomers. spkx.net.cn
Development and Characterization of Reference Standards for Metabolomic and Synthetic Research Applications
The availability of highly characterized reference standards of this compound is a prerequisite for any quantitative research. vulcanchem.com These standards serve as the benchmark against which unknown samples are measured in both metabolomic and synthetic studies.
The development of a reference standard involves its synthesis, purification, and exhaustive characterization. synzeal.comsynzeal.com The characterization process employs the full arsenal (B13267) of analytical techniques described previously to establish its identity, purity, and concentration unequivocally.
Identity Confirmation: Mass spectrometry and NMR spectroscopy are used to confirm the molecular weight and detailed chemical structure. vulcanchem.comresearchgate.net
Purity Assessment: Chemical purity is determined by methods like HPLC-UV and qNMR, which can quantify the analyte and any impurities. Enantiomeric purity is specifically assessed using chiral chromatography to ensure the material is free from other stereoisomers. researchgate.netgoogle.com
Concentration Assignment: For use in quantitative applications, the reference standard is often provided as a solution with a certified concentration, or as a solid with a certified purity value that can be used to prepare solutions of known concentration.
A comprehensive Certificate of Analysis (COA) accompanies the reference standard, detailing all characterization data and ensuring its traceability and suitability for its intended research application, such as a calibration standard for LC-MS/MS analysis or as a quality control material. vulcanchem.comsynzeal.com
Properties
Molecular Formula |
C₁₂H₁₅ClFNO₄S |
|---|---|
Molecular Weight |
323.77 |
Synonyms |
2-Chloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide; |
Origin of Product |
United States |
Stereochemical Considerations and Nomenclature in Florfenicol Derivatives Research
Elucidation of ent-Deschloro Florfenicol's Specific Stereochemical Configuration and Isomeric Relationships
ent-Deschloro Florfenicol (B1672845) is a specific stereoisomer of the broader florfenicol family. Its nomenclature, particularly the "ent-" prefix, immediately signifies its relationship to another compound as its enantiomer. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.
The specific stereochemical configuration of this compound is (1R, 2S). This is determined by its relationship to Deschloro Florfenicol, which has the (1S, 2R) configuration. The designation of (R) or (S) at each chiral center is based on the Cahn-Ingold-Prelog priority rules.
The isomeric relationships of this compound with other key compounds in this family are crucial to understand:
Enantiomeric Relationship: As mentioned, this compound is the enantiomer of Deschloro Florfenicol. They share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, much like a left and right hand.
Diastereomeric Relationship: this compound has a diastereomeric relationship with florfenicol and its enantiomer, ent-florfenicol. Diastereomers are stereoisomers that are not mirror images of each other. Florfenicol, the active pharmaceutical ingredient, has the D-threo or (1R, 2R) configuration. Its enantiomer, ent-florfenicol, has the L-threo or (1S, 2S) configuration. Since this compound has a (1R, 2S) configuration, it is not a mirror image of either florfenicol or ent-florfenicol, thus making them diastereomers.
These relationships are summarized in the table below:
| Compound Name | Stereochemical Configuration | Isomeric Relationship to this compound |
| This compound | (1R, 2S) | Identity |
| Deschloro Florfenicol | (1S, 2R) | Enantiomer |
| Florfenicol | (1R, 2R) | Diastereomer |
| ent-Florfenicol | (1S, 2S) | Diastereomer |
Methodologies for Stereoisomeric Assignment and Confirmation in Synthetic and Biologically Derived Samples
Determining the precise stereochemistry of a molecule like this compound is fundamental for research and potential applications. A variety of analytical techniques are employed to assign and confirm the configuration of stereoisomers.
Chromatographic Methods:
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For florfenicol and its analogues, various CSPs have been successfully used. The separation of these isomers can also be achieved on achiral columns after derivatization with a chiral reagent, which converts the enantiomers into diastereomers that have different physical properties and can be separated. nih.gov
Spectroscopic and Structural Analysis Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, it cannot typically differentiate between enantiomers. However, by using chiral shift reagents or chiral solvating agents, it is possible to induce different chemical shifts for the protons in each enantiomer, allowing for their distinction and quantification. magritek.com Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can help determine the relative stereochemistry by measuring through-space interactions between protons. nih.gov
X-ray Crystallography: This powerful technique provides unambiguous determination of the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all its atoms. frontiersin.org
Synthetic and Enzymatic Methods:
Stereoselective Synthesis: The use of stereoselective synthesis routes, including chemo-enzymatic methods, can produce a specific desired stereoisomer. researchgate.netresearchgate.net For example, enzymes can be used to selectively react with one stereoisomer in a racemic mixture, allowing for the isolation of the other. The known stereospecificity of the enzymatic reaction helps to confirm the configuration of the product.
The table below outlines these methodologies:
| Methodology | Principle of Stereochemical Determination | Application to Florfenicol Derivatives |
| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation of stereoisomers. | Separation and quantification of enantiomers and diastereomers. nih.govmcmaster.ca |
| NMR Spectroscopy | Use of chiral additives to induce distinguishable signals for enantiomers; NOE for relative stereochemistry. magritek.comnih.gov | Confirmation of isomeric purity and structural elucidation. |
| X-ray Crystallography | Diffraction of X-rays by a crystal provides a definitive 3D structure. frontiersin.org | Absolute configuration determination of crystalline isomers. |
| Stereoselective Synthesis | Controlled chemical reactions or enzymatic processes that favor the formation of a specific stereoisomer. researchgate.netresearchgate.net | Production and confirmation of single, pure stereoisomers. |
Impact of Stereochemistry on Molecular Interactions and Pathways in Related Compounds
The biological activity of the florfenicol class of antibiotics is highly dependent on their stereochemistry. The specific three-dimensional structure is essential for the molecule to bind effectively to its target site within the bacterial cell.
The primary mechanism of action for florfenicol is the inhibition of protein synthesis by binding to the 50S ribosomal subunit. merckvetmanual.comoup.com This binding prevents the peptidyl transferase enzyme from forming peptide bonds, thus halting bacterial growth. Research has consistently shown that only the D-threo or (1R, 2R) stereoisomer of florfenicol exhibits significant antibacterial activity.
The reasons for this high degree of stereospecificity lie in the precise molecular interactions at the ribosomal binding pocket:
Hydrogen Bonding and Hydrophobic Interactions: The specific spatial arrangement of the hydroxyl and amide groups, as well as the phenyl ring, in the (1R, 2R) isomer allows for optimal hydrogen bonding and hydrophobic interactions with the nucleotides of the 23S rRNA in the binding site.
Furthermore, specific structural modifications that are also subject to stereochemical considerations can enhance the drug's properties. For instance, the replacement of the C3-hydroxyl group in thiamphenicol (B1682257) with a fluorine atom to create florfenicol not only increases its potency but also makes it resistant to inactivation by certain bacterial enzymes. oup.com This substitution is only effective in the correct stereochemical context.
The profound impact of stereochemistry on the activity of florfenicol underscores the importance of producing and studying stereochemically pure compounds like this compound. Understanding how subtle changes in the 3D structure affect molecular interactions is critical for the design of new and more effective antibiotic agents.
Molecular and Biochemical Investigations into Mechanisms of Action of Dechlorinated Florfenicol Analogues
Ribosomal Target Interaction Studies of ent-Deschloro Florfenicol (B1672845), focusing on 50S Subunit Binding and Inhibition Kinetics
The primary mechanism of action for the amphenicol class of antibiotics, which includes florfenicol and its derivatives, is the inhibition of bacterial protein synthesis. hipra.com This is achieved through binding to the 50S subunit of the bacterial 70S ribosome. nih.gov Specifically, these compounds bind to the A site of the 23S rRNA within the 50S subunit, effectively inhibiting the peptidyl transferase enzyme. hipra.comnih.gov This action prevents the transfer of amino acids to the growing peptide chains, thereby halting protein formation. ncats.io
Given its structural similarity, ent-Deschloro Florfenicol is presumed to target the same site on the 50S ribosomal subunit. cymitquimica.com The core structure responsible for this interaction is conserved between florfenicol, thiamphenicol (B1682257), and chloramphenicol (B1208). ncats.io However, specific data on the binding affinity and inhibition kinetics of this compound are not extensively detailed in the available scientific literature. The removal of one of the chlorine atoms from the dichloroacetyl moiety, which is a key feature of florfenicol, would logically alter the electronic and steric properties of the molecule, likely influencing its binding strength and inhibitory constants. Detailed kinetic studies would be required to quantify the precise impact of this dechlorination on its interaction with the ribosomal target.
Comparative Analysis of Molecular Binding Profiles of this compound with Parent Florfenicol and Other Thiamphenicol Derivatives
A comparative analysis of the molecular structures of this compound and its relatives—florfenicol, thiamphenicol, and chloramphenicol—reveals key differences that influence their binding profiles and antibacterial activity.
Chloramphenicol: The original compound in this class, featuring a p-nitro group and a dichloroacetyl tail.
Thiamphenicol: A derivative where the p-nitro group of chloramphenicol is replaced by a methylsulfonyl (SO₂CH₃) group. This modification reduces the risk of aplastic anemia associated with chloramphenicol. frontiersin.org
Florfenicol: A synthetic analogue of thiamphenicol that introduces a fluorine atom at the C-3 position in place of a hydroxyl group and retains the dichloroacetyl tail. frontiersin.org This substitution makes florfenicol less susceptible to inactivation by bacterial enzymes that acetylate the C-3 hydroxyl, overcoming a common resistance mechanism. ncats.ionih.gov
This compound: This compound is structurally identical to florfenicol, except that one of the two chlorine atoms on the acetamide (B32628) group is absent. vulcanchem.com This single modification on the dichloroacetyl moiety, which is critical for interacting with the peptidyl transferase center, is expected to alter its binding affinity compared to florfenicol.
The binding of these antibiotics to the ribosome is a complex interplay of hydrogen bonds and hydrophobic interactions. The dichloroacetyl group of florfenicol is crucial for its positioning within the ribosomal binding pocket. Therefore, the presence of only a single chlorine atom in this compound would likely result in a different, and potentially weaker, interaction with the ribosomal target compared to its parent compound.
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Florfenicol | Methylsulfonyl group, Dichloroacetyl group, Fluorine at C-3 | C₁₂H₁₄Cl₂FNO₄S | 358.21 |
| This compound | Methylsulfonyl group, Monochloroacetyl group, Fluorine at C-3 | C₁₂H₁₅ClFNO₄S | 323.77 nih.gov |
| Thiamphenicol | Methylsulfonyl group, Dichloroacetyl group, Hydroxyl at C-3 | C₁₂H₁₅Cl₂NO₅S | 356.22 |
| Chloramphenicol | p-Nitro group, Dichloroacetyl group, Hydroxyl at C-3 | C₁₁H₁₂Cl₂N₂O₅ | 323.13 |
Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions for Dechlorinated Structures
Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for investigating antibiotic-ribosome interactions at an atomic level. uni-muenchen.de While specific MD simulations detailing the binding of this compound to the ribosome are not widely published, studies on its parent compound and related degradation processes offer valuable insights.
Research utilizing DFT calculations has explored the degradation mechanisms of florfenicol, including the sequential dechlorination to form deschloro and dideschloro florfenicol. digitellinc.com These studies calculate the free energy of activation for such reactions, confirming that dechlorination pathways are chemically plausible and can be influenced by environmental factors. digitellinc.comnih.gov
Molecular docking simulations could be employed to model the interaction of this compound within the 50S ribosomal subunit's binding site. Such models would help predict the specific hydrogen bonds and hydrophobic interactions, and how they differ from those of florfenicol. By comparing the binding energy and conformational stability of the docked molecules, researchers could hypothesize the relative inhibitory activity of the dechlorinated analogue. These computational approaches are essential for bridging the gap between structural information and the dynamic, energetic aspects of ligand-target binding. frontiersin.org
Structure-Activity Relationship (SAR) Studies: Impact of Dechlorination on Molecular Activity and Binding Affinity (focus on in vitro and biochemical assays)
Structure-activity relationship (SAR) studies of the amphenicol family highlight the importance of specific functional groups for antibacterial efficacy. The evolution from chloramphenicol to florfenicol demonstrates a clear SAR progression:
The Aromatic Ring: The para-substituted phenyl ring is a core structural motif. The substitution from a p-nitro group (chloramphenicol) to a methylsulfonyl group (thiamphenicol, florfenicol) was a key modification to improve safety while maintaining antibacterial activity. frontiersin.org
The Propanediol (B1597323) Side Chain: The stereochemistry of the two chiral carbons in this side chain is critical for activity. Florfenicol possesses only one active D-threo stereoisomer. nih.gov
The C-3 Position: The replacement of the hydroxyl group in thiamphenicol with a fluorine atom in florfenicol prevents enzymatic inactivation by chloramphenicol acetyltransferases (CATs), thus broadening its activity against resistant strains. hipra.comnih.gov
The N-acyl Group: The dichloroacetyl moiety is directly involved in binding to the ribosomal peptidyl transferase center.
Dechlorination, the process that would form this compound from florfenicol, directly alters this N-acyl group. The removal of a chlorine atom reduces the group's electrophilicity and size, which would predictably decrease its binding affinity for the ribosome. Dechlorination is recognized as a significant pathway in the environmental degradation of florfenicol, often leading to metabolites with reduced or no antibacterial activity. ijah.in In vitro studies have shown that fluorinated analogues of chloramphenicol and thiamphenicol have considerable activity against a spectrum of resistant bacteria, but alterations to the dichloroacetyl group are generally detrimental to potency. researchgate.net
Investigation of Potential Alternative or Modified Cellular Targets beyond Ribosomal Binding (if research suggests)
The established and primary mechanism of action for florfenicol and its analogues is the specific inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov Current scientific literature does not suggest that this compound or other florfenicol metabolites have alternative or modified primary cellular targets. Their biological activity, or lack thereof, is consistently attributed to their interaction with the ribosome.
Some studies on florfenicol have explored its broader effects on animal cells, suggesting that at high concentrations, mitochondria and associated energy metabolism could be secondary targets for toxicity. nih.gov However, this is considered an off-target effect in eukaryotes rather than a primary antibacterial mechanism.
Additionally, research has identified bacterial enzymes, such as oxidases, that can inactivate chloramphenicol and thiamphenicol. medchemexpress.com These enzymes represent a mechanism of bacterial resistance by modifying the antibiotic itself, rather than an alternative cellular target for the antibiotic's action. There is no evidence to suggest that this compound functions by targeting these or any other enzymes instead of the ribosome. The primary focus of research remains on the ribosomal interaction as the determinant of its biological activity.
Research on Metabolic Fate and Biotransformation Pathways of Florfenicol and Its Dechlorinated Derivatives
Elucidation of ent-Deschloro Florfenicol (B1672845) as a Significant Metabolite of Florfenicol: Mechanistic Studies of its Formation
The formation of Deschloro Florfenicol is recognized as a step in the metabolic degradation of Florfenicol. This process involves the reductive dechlorination of the parent molecule. The biotransformation of Florfenicol can lead to various products, with dechlorination being a key pathway observed in environmental and biological systems. ijah.in The specific stereochemistry of these metabolites, such as the formation of the ent-enantiomer of Deschloro Florfenicol, is a more nuanced aspect of its metabolism. While "Deschloro Florfenicol" is available as a reference standard for research, and the enantiomer ent-Florfenicol is also documented, the direct metabolic pathway leading specifically to ent-Deschloro Florfenicol from Florfenicol is not extensively detailed in currently available literature. 0qy.comsynzeal.com
Mechanistically, the removal of the chlorine atom from the dichloroacetyl moiety of Florfenicol is a critical transformation step. This dechlorination can occur under various biological conditions, potentially mediated by microbial or host enzymes. The stereospecific nature of such enzymatic reactions would determine the formation of specific enantiomers like this compound. However, detailed mechanistic studies elucidating the precise enzymatic steps and stereochemical outcomes leading to this specific metabolite remain a developing area of research.
Identification of Specific Enzymes and Biochemical Pathways Involved in Dechlorination and Subsequent Metabolic Transformations
The enzymatic machinery responsible for the metabolism of Florfenicol is diverse. While research has focused on enzymes that inactivate Florfenicol through hydrolysis, such as the hydrolase EstDL136, the specific enzymes catalyzing the dechlorination reaction are less clearly defined. mdpi.comnih.gov It is known that bacterial resistance to related compounds like chloramphenicol (B1208) can involve enzymes that modify the molecule, and similar enzymatic processes could be involved in Florfenicol's biotransformation.
The primary degradation pathways for Florfenicol include amide hydrolysis, defluorination, and dechlorination. ijah.inresearchgate.net These transformations can occur in various matrices, including soil and aquatic environments, suggesting the involvement of a wide range of microbial enzymes. ijah.in The pathway leading to Deschloro Florfenicol is a part of this complex metabolic map. Subsequent transformations of this dechlorinated metabolite would likely follow similar pathways, such as hydrolysis or further modifications of the side chains. The identification of the specific reductases or other enzyme classes that perform the stereospecific dechlorination to form this compound is a key objective for future research.
In Vitro Biotransformation Studies Utilizing Isolated Organelles, Cellular Fractions, or Recombinant Enzymes
In vitro studies are essential for dissecting the specific biochemical reactions involved in drug metabolism. Such studies often use liver microsomes, hepatocytes, or recombinant enzymes to identify and characterize metabolic pathways. For Florfenicol, in vitro studies have been conducted to assess its antibacterial activity and have been part of broader pharmacokinetic analyses in various species. researchgate.netnih.gov These studies confirm that Florfenicol is metabolized, with Florfenicol amine being a major metabolite identified. frontiersin.orgnih.gov
The use of isolated cellular fractions allows researchers to pinpoint the subcellular location of metabolic enzymes. For instance, cytochrome P450 enzymes, primarily located in the endoplasmic reticulum, are often involved in oxidative and reductive metabolism. An in vitro system using liver microsomes from different species could be employed to investigate the formation of this compound and identify the primary enzymes responsible. To date, specific in vitro studies designed to elucidate the formation and biotransformation of this compound are not widely reported in the literature.
Characterization and Structural Elucidation of Novel Metabolites Derived from this compound
Once formed, this compound would likely undergo further metabolism. Potential subsequent biotransformations could include hydrolysis of the amide bond, leading to the formation of an amine derivative, or modifications to the propanediol (B1597323) backbone. The structural elucidation of such novel metabolites is heavily reliant on advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Research on the broader metabolism of Florfenicol has identified several transformation products. For example, studies in soil have revealed a biodegradation map that includes amide hydrolysis, dehydration, defluorination, and sulfone reduction, in addition to dechlorination. researchgate.net Applying these known transformation principles to this compound suggests a range of potential downstream metabolites. However, the isolation and definitive structural characterization of metabolites derived specifically from this compound have not yet been documented.
Application of Isotope Labeling Strategies (e.g., deuterium (B1214612) labeling) in Metabolic Research of Florfenicol Derivatives as Analytical Tracers
Isotope labeling is a powerful tool in metabolic research for tracing the fate of a drug and its derivatives. Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can be incorporated into the molecule of interest. wayne.eduacs.org The resulting labeled compound is chemically identical to the unlabeled one but can be distinguished by mass spectrometry, allowing for the unambiguous identification of metabolites in complex biological matrices.
In the context of Florfenicol, deuterium-labeled versions, such as Florfenicol-d3, are commercially available and used as internal standards in pharmacokinetic studies. medchemexpress.comveeprho.com Similarly, Florfenicol amine-d3 is used as a labeled metabolite for analytical purposes. medchemexpress.com
Molecular Basis of Resistance Mechanisms in Relation to Dechlorinated Florfenicol Analogues
Investigation of Ribosomal Mutations and Modifications Conferring Altered Sensitivity to Dechlorinated Compounds
Resistance to florfenicol (B1672845) and its analogues, including dechlorinated variants like ent-Deschloro Florfenicol, can arise from modifications at the drug's target site: the bacterial ribosome. The primary mechanism of action for florfenicol involves binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase center (PTC), which is crucial for protein synthesis. Alterations in this region can reduce the binding affinity of the drug, leading to decreased sensitivity.
One of the most well-documented ribosomal modifications conferring resistance to phenicols is methylation of the 23S rRNA. The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that adds a methyl group to the C8 position of adenosine (B11128) at A2503 of the 23S rRNA. This modification sterically hinders the binding of not only phenicols but also lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics. Studies have shown a reduced level of florfenicol binding to ribosomes that have been modified by the Cfr enzyme. While cfr is a significant resistance determinant, its prevalence can vary. In a study of florfenicol-resistant Gram-negative bacilli from farms, the cfr gene was detected in 4.72% of isolates.
It's important to note that some bacteria possess intrinsic methylation at or near the A2503 position. For instance, E. coli and Staphylococcus aureus have natural m²A methylation at A2503, which is performed by different enzymes. The presence of these "housekeeping" modifications, which are believed to fine-tune ribosome function, highlights the complexity of the ribosomal landscape and its potential to influence antibiotic sensitivity.
Mutations in the ribosomal proteins or the 23S rRNA itself can also confer resistance, although this is generally considered a less common mechanism for florfenicol compared to acquired resistance genes. The peptidyl transferase center is a highly conserved region, and mutations here can be detrimental to bacterial fitness. However, the possibility of specific point mutations affecting the binding of dechlorinated analogues cannot be entirely ruled out and remains an area for further investigation.
| Resistance Mechanism | Gene/Mutation | Effect on Ribosome | Affected Antibiotic Classes | Prevalence Example |
|---|---|---|---|---|
| rRNA Methylation | cfr | Methylation at A2503 of 23S rRNA | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A | 4.72% in a study of florfenicol-resistant Gram-negative bacilli |
| Natural rRNA Methylation | yfgB (E. coli) | m²A methylation at A2503 | Housekeeping modification, may influence sensitivity | Intrinsic in E. coli |
| Natural rRNA Methylation | NWMN_1128 (S. aureus) | m²A methylation at A2503 | Housekeeping modification, may influence sensitivity | Intrinsic in S. aureus |
Role of Efflux Pumps and Permeability Alterations in the Context of Cellular Uptake and Efflux of Dechlorinated Analogues
Efflux pumps are a major mechanism of resistance to a wide range of antibiotics, including florfenicol and its analogues. These membrane-bound protein complexes actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets. Several families of efflux pumps have been implicated in florfenicol resistance.
The floR gene, which encodes a specific efflux pump, is the most predominant determinant of florfenicol resistance in Gram-negative bacteria. This gene is often located on mobile genetic elements like plasmids, facilitating its spread. In a study of florfenicol-resistant isolates from farms, the floR gene was found in 91.51% of the strains. Other phenicol-specific exporter genes include fexA, fexB, and pexA. The optrA gene, which codes for an ATP-binding cassette (ABC) transporter, also confers resistance to phenicols and oxazolidinones.
In addition to specific pumps, multidrug resistance (MDR) efflux systems, such as the AcrAB-TolC system in Escherichia coli, play a significant role. Overexpression of these pumps can lead to resistance to multiple classes of antibiotics. Studies have shown that exposure to florfenicol can modulate the expression of efflux pump genes. For instance, in the fish pathogen Piscirickettsia salmonis, exposure to florfenicol led to the overexpression of acrAB efflux pump genes.
Cellular uptake of florfenicol and its analogues is also a critical factor. The lipophilicity of a compound, often expressed as the octanol/water partition coefficient (Kow), influences its ability to diffuse across cellular membranes. While specific uptake mechanisms for florfenicol are not extensively detailed, alterations in membrane permeability can contribute to resistance. Reduced permeability, often in conjunction with efflux pump activity, can limit the intracellular concentration of the drug. For example, the marA gene can induce multidrug resistance through reduced permeability.
| Efflux Pump/Gene | Family/Type | Function | Associated Bacteria |
|---|---|---|---|
| FloR | Major Facilitator Superfamily (MFS) | Specific efflux of florfenicol | Gram-negative bacteria |
| FexA, FexB | MFS | Phenicol-specific efflux | Various bacteria |
| PexA | MFS | Phenicol-specific efflux | Identified from soil metagenome |
| OptrA | ATP-Binding Cassette (ABC) Transporter | Efflux of phenicols and oxazolidinones | Enterococcus faecalis, other bacteria |
| AcrAB-TolC | Resistance-Nodulation-Division (RND) | Multidrug efflux | Escherichia coli, other Gram-negative bacteria |
Enzymatic Inactivation Pathways Potentially Affecting Dechlorinated Structures within Microbial Systems
While efflux and target site modification are common resistance strategies, enzymatic inactivation of the antibiotic molecule itself represents another important mechanism. For florfenicol and its analogues, this is a less common but significant pathway.
A key difference between florfenicol and its predecessor, chloramphenicol (B1208), is its resistance to inactivation by chloramphenicol acetyltransferases (CATs). The fluorine atom at the C3 position of florfenicol prevents this enzymatic modification.
However, other enzymatic inactivation pathways have been identified. A novel chloramphenicol hydrolase, EstDL136, encoded by the estDL136 gene from a soil metagenome, has been shown to hydrolyze and inactivate both chloramphenicol and florfenicol. Interestingly, E. coli expressing this gene deactivated florfenicol more rapidly than chloramphenicol, suggesting a higher efficiency for the fluorinated compound. This hydrolysis represents a promiscuous amidase activity of the enzyme. Subsequent research has focused on optimizing this hydrolase for the cleavage of florfenicol.
Furthermore, studies on the biodegradation of florfenicol have indicated that dechlorination can occur. Anaerobic digestion processes have shown reduced persistence of florfenicol through reactions that include dechlorination. While the specific enzymes responsible for this in microbial systems are not fully characterized, this suggests the potential for enzymatic pathways that can act on the chlorinated structure of florfenicol, and by extension, could be relevant to its dechlorinated analogues.
| Enzyme/Gene | Enzymatic Action | Effect on Florfenicol | Source |
|---|---|---|---|
| EstDL136 | Hydrolysis (Amidase activity) | Inactivation | Soil metagenome |
| Unspecified enzymes | Dechlorination, hydrolysis, demethylation | Degradation | Anaerobic sludge microbiota |
Research into Horizontal Gene Transfer Mechanisms and the Dissemination of Resistance Determinants for Related Compounds
Horizontal gene transfer (HGT) is a critical factor in the rapid spread of antibiotic resistance genes among bacterial populations. For florfenicol and related compounds, HGT is the primary mechanism for the dissemination of key resistance determinants like floR and cfr.
These resistance genes are frequently located on mobile genetic elements (MGEs), including plasmids, transposons, and integrons. This association with MGEs allows for their transfer between different bacterial species and even genera. For example, the floR gene was first identified on a transferable R-plasmid in Pasteurella piscicida. It has since been found on plasmids and chromosomes of various bacteria, including Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica.
Studies have demonstrated the transfer of plasmids carrying the floR gene through conjugation. The presence of insertion sequences (IS) and transposons flanking the resistance genes further facilitates
Environmental Fate and Transformation Research of Florfenicol Derivatives Academic Perspective
Photolytic and Hydrolytic Degradation Pathways of Dechlorinated Florfenicol (B1672845) Analogues in Aqueous Systems
The degradation of florfenicol and its derivatives in aquatic environments is influenced by abiotic processes such as photolysis and hydrolysis. Research on florfenicol has shown that it is susceptible to photodegradation under simulated solar irradiation. The degradation pathways include photoinduced hydrolysis, oxidation, and dechlorination nih.gov. Direct photolysis half-lives for florfenicol have been determined to be approximately 187.29 hours under solar irradiation and 22.43 hours under xenon lamp irradiation nih.gov.
The presence of dissolved organic matter and nitrate (B79036) can influence the photolytic degradation of florfenicol through light screening, quenching effects, and photoinduced oxidation nih.gov. One of the identified photoproducts of florfenicol is a result of dechlorination, indicating that photolysis contributes to the formation of deschloro-florfenicol in aqueous systems nih.gov.
Hydrolysis is another critical degradation pathway. Florfenicol has been shown to be unstable under acidic and alkaline conditions in aqueous solutions nih.gov. Acid hydrolysis of florfenicol and its metabolites can lead to the formation of florfenicol amine researchgate.netmerck-animal-health-usa.com. While specific studies on the hydrolysis of ent-Deschloro Florfenicol are limited, the principles of hydrolysis of the parent compound suggest that the amide linkage in the dechlorinated analogue would also be susceptible to cleavage under certain pH conditions. Further research has demonstrated that the hydrolysis of the alkyl fluoride (B91410) group of dideschloro florfenicol can occur, a reaction that is sterically hindered by the presence of chlorine atoms in the parent molecule digitellinc.com. This suggests that the removal of the chlorine atom could potentially facilitate other hydrolytic degradation pathways.
| Degradation Process | Key Factors | Noted Transformation Pathways for Florfenicol | Reference |
| Photolysis | Solar/xenon lamp irradiation, dissolved organic matter, nitrate | Photoinduced hydrolysis, oxidation, dechlorination , cleavage of the side chain | nih.gov |
| Hydrolysis | Acidic and alkaline pH | Amide hydrolysis to form florfenicol amine | nih.govresearchgate.netmerck-animal-health-usa.com |
| Hydrolysis | Steric effects | Hydrolysis of the alkyl fluoride group is more favorable in dechlorinated forms | digitellinc.com |
Microbial Degradation and Bioremediation Potential of Related Compounds in Environmental Matrices
Microbial activity plays a crucial role in the degradation of florfenicol and its derivatives in the environment. Several studies have indicated that florfenicol is susceptible to microbial degradation in soil and aquatic systems nih.gov. The half-life of florfenicol in non-sterilized agricultural soil under aerobic conditions has been reported to be significantly shorter than in sterilized soil, highlighting the importance of microbial action nih.gov.
Dechlorination is a key step in the microbial degradation of florfenicol. The biotransformation of florfenicol can occur via a pathway that involves dechlorination to form monochloro florfenicol, which can be further transformed ijah.in. Another significant microbial transformation is the hydrolysis of the amide bond. A novel chloramphenicol (B1208) hydrolase, EstDL136, identified from a soil metagenome, has been shown to hydrolyze and inactivate both chloramphenicol and florfenicol nih.govnih.gov. This enzymatic hydrolysis suggests a potential bioremediation strategy for environments contaminated with florfenicol and its analogues.
The bacterial strain Labrys portucalensis F11 has demonstrated the ability to degrade florfenicol, removing approximately 80% of the supplied compound in batch experiments ucp.pt. Interestingly, the presence of an additional carbon source (acetate) enhanced the defluorination of the molecule, indicating that co-metabolism could be a viable strategy for the bioremediation of fluorinated and chlorinated antibiotics ucp.pt. These findings suggest that microbial populations in soil and water have the potential to degrade dechlorinated florfenicol analogues, although the specific rates and pathways for this compound require further investigation.
| Microbial Process | Microorganism/Enzyme | Key Findings | Reference |
| Aerobic Degradation | Soil microorganisms | Significantly shorter half-life in non-sterilized vs. sterilized soil | nih.gov |
| Biotransformation | Not specified | Dechlorination to monochloro florfenicol | ijah.in |
| Enzymatic Hydrolysis | Chloramphenicol hydrolase (EstDL136) | Inactivation of florfenicol through hydrolysis | nih.govnih.gov |
| Bacterial Degradation | Labrys portucalensis F11 | ~80% removal of florfenicol; enhanced defluorination with co-substrate | ucp.pt |
Sorption and Leaching Behavior of this compound in Various Soil and Sediment Types
The mobility of this compound in the environment is governed by its sorption to soil and sediment particles and its potential for leaching into groundwater. Studies on florfenicol indicate that it has a relatively low tendency to sorb to soil fda.gov. The sorption of florfenicol in agricultural soils has been shown to be influenced by the presence of manure-borne colloids. While solid manure can increase sorption, colloids from dairy wastewater may compete for sorption sites, potentially increasing the mobility of the antibiotic confex.com.
The addition of biochar to soil has been found to significantly enhance the adsorption of florfenicol nih.gov. The improvement in adsorption is attributed to electrostatic interactions, hydrogen bonding, and van der Waals forces between the florfenicol molecule and the biochar nih.gov. This suggests that soil amendments could be used to reduce the leaching potential of florfenicol and its derivatives.
| Environmental Matrix | Influencing Factor | Effect on Florfenicol | Reference |
| Agricultural Soil | Manure-borne colloids | Can either increase or decrease sorption depending on the source | confex.com |
| Red Soil | Biochar amendment | Significantly enhanced adsorption | nih.gov |
| Aquatic Systems | Medicated fish feed | Leaching is a direct pathway for environmental contamination | nih.gov |
Identification and Characterization of Transformation Products in Environmental Systems (excluding ecotoxicity effects)
The transformation of florfenicol in the environment leads to the formation of various byproducts. Dechlorination is a primary transformation pathway, resulting in the formation of deschloro and dideschloro florfenicol digitellinc.com. These dechlorinated products have been identified in studies investigating the degradation of florfenicol by sulfidated nanoscale zerovalent iron (S-nZVI) digitellinc.com.
In addition to dechlorination, other transformation products of florfenicol have been identified through various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These include products of photoinduced hydrolysis, oxidation, and cleavage of the side chain nih.gov. Under forced degradation conditions (acidic, alkaline, and photolytic stress), florfenicol amine and thiamphenicol (B1682257) have been identified as principal degradation products nih.gov.
The biotransformation of florfenicol in soil and aqueous environments can also lead to a number of transformation products, with florfenicol amine and dideschloro florfenicol being notable examples ijah.in. The identification and characterization of these transformation products are crucial for understanding the complete environmental fate of florfenicol and its derivatives. While the ecotoxicity of these products is outside the scope of this section, their presence indicates the persistence of florfenicol-related compounds in the environment in altered forms.
| Transformation Pathway | Identified Products | Analytical Method | Reference |
| Chemical Degradation (S-nZVI) | Deschloro florfenicol, dideschloro florfenicol | High-resolution mass spectrometry | digitellinc.com |
| Photodegradation | Products of hydrolysis, oxidation, dechlorination, side-chain cleavage | Solid phase extraction-liquid chromatography-mass spectrometry (SPE-LC-MS) | nih.gov |
| Forced Degradation | Florfenicol amine, thiamphenicol | Liquid chromatography-mass spectrometry (LC-MS) | nih.gov |
| Biotransformation | Florfenicol amine, dideschloro florfenicol | Not specified | ijah.in |
Future Research Trajectories and Theoretical Implications
Application of Computational Drug Design and Virtual Screening Methodologies for Novel Florfenicol (B1672845) Analogues
The development of novel antimicrobial agents is increasingly reliant on computational methodologies to accelerate the discovery process and reduce costs. nih.govnih.gov Structure-based drug design and virtual screening are pivotal in exploring vast chemical spaces to identify and optimize new florfenicol analogues with enhanced efficacy and the ability to circumvent existing resistance mechanisms. jabonline.inresearchgate.net
Researchers utilize computational tools like AutoDock Vina to perform molecular docking studies, simulating how modified florfenicol structures bind to their target, the bacterial ribosome, or to resistance-conferring enzymes like chloramphenicol (B1208) acetyltransferase (CAT). jabonline.inresearchgate.net These studies predict the binding affinity, a key indicator of potential efficacy. For instance, in one study, the parent florfenicol molecule showed a binding energy of -6.0 kcal/mol, while rationally designed analogues demonstrated significantly stronger binding affinities. researchgate.net One particularly promising modified ligand, designated F016, exhibited a binding affinity of -8.6 kcal/mol, suggesting a potentially more potent inhibitory action. jabonline.inresearchgate.net
Machine learning and deep learning models represent a further leap, capable of screening billions of compounds in silico. latch.bioresearchgate.net These models are trained on large datasets of molecules with known antibacterial activity to recognize structural features associated with efficacy. nih.govnih.gov This approach has successfully identified novel antibacterial compounds that are structurally distinct from existing antibiotics, highlighting its potential to uncover new scaffolds for development. nih.govresearchgate.net Such computational efforts are essential for prioritizing synthetic chemistry efforts on candidates with the highest probability of success.
Table 1: Comparative Binding Affinities of Florfenicol and Designed Analogues
This table presents the results of a computational docking study, comparing the binding affinity of the parent florfenicol molecule to its bacterial target with that of newly designed analogues.
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Florfenicol (Parent) | -6.0 | researchgate.net |
| Analogue F006 | -7.3 | researchgate.net |
| Analogue F016 | -8.6 | jabonline.inresearchgate.net |
Integration of Systems Biology Approaches to Understand Antimicrobial Effects and Resistance Mechanisms at a Broader Molecular Level
Systems biology, which integrates various "omics" disciplines (genomics, proteomics, metabolomics), offers a holistic view of how antimicrobials like florfenicol affect bacterial physiology and how resistance emerges. semanticscholar.org Rather than focusing on a single target, these approaches map the complex network of molecular changes that occur within a bacterium upon antibiotic exposure. nih.gov
Metabolomics, the large-scale study of small molecules (metabolites), is particularly powerful for identifying the specific metabolic pathways disrupted by an antibiotic. nih.govimedpub.comtandfonline.com By comparing the metabolite profiles of treated and untreated bacteria, researchers can pinpoint the drug's mode of action and uncover off-target effects. nih.gov
Genomic studies on florfenicol have been crucial in identifying the genetic basis of resistance. Research has shown that exposure to florfenicol can induce chromosomal point mutations in genes that regulate multidrug efflux pumps, such as acrB, acrR, emrR, and robA. huveta.humdpi.com The activation of these pumps leads to the active expulsion of the drug from the bacterial cell, conferring resistance not only to florfenicol but also to other classes of antibiotics. huveta.hu This systems-level understanding reveals that florfenicol can act as a selective pressure for the development of multi-drug resistance, a finding with significant clinical and epidemiological implications. huveta.humdpi.com
Table 2: Key Regulatory and Efflux Pump Genes Implicated in Florfenicol Resistance
This table lists genes in which mutations have been observed following florfenicol exposure, leading to increased multidrug efflux pump activation and phenotypic resistance.
| Gene | Function | Reference |
|---|---|---|
| acrB | Component of the AcrAB-TolC multidrug efflux pump | huveta.humdpi.com |
| acrR | Repressor of the acrAB-tolC multidrug efflux complex | huveta.humdpi.com |
| emrR | Repressor of the emrAB-tolC multidrug efflux pump | huveta.hu |
| robA | Positive regulator of the acrAB efflux pump genes | huveta.humdpi.com |
Exploring Novel and Sustainable Synthetic Pathways for the Production of Complex Antimicrobials and Their Metabolites
The chemical synthesis of complex antimicrobials like florfenicol and its metabolites is an area of active research, with a growing emphasis on developing novel, efficient, and sustainable pathways. qub.ac.uk Traditional multi-step syntheses can be resource-intensive and generate significant chemical waste. Future research is focused on "green chemistry" principles to minimize environmental impact. nih.gov
This includes the development of biocatalytic steps, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups. Another promising avenue is metabolic engineering, where the biosynthetic pathways of microorganisms or plants are re-engineered to produce the desired compound or its precursors. nih.gov This approach offers the potential for sustainable, large-scale production of complex molecules through fermentation or cultivation. nih.gov
Furthermore, the de novo design and synthesis of entirely new antimicrobial agents, inspired by the structure of existing drugs like florfenicol but with distinct chemical scaffolds, is a key strategy to combat resistance. frontiersin.org These efforts aim to create molecules for which no pre-existing resistance mechanisms exist in pathogenic bacteria. nih.gov
Advancements in Analytical Platforms for Comprehensive Metabolite Profiling and Discovery
The identification and quantification of florfenicol and its metabolites, including ent-Deschloro Florfenicol, in various biological and environmental matrices are critical for pharmacokinetic studies, residue monitoring, and understanding its metabolic fate. Advanced analytical platforms, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose. researchgate.netmdpi.com
Modern ultra-high-performance liquid chromatography (UHPLC) systems allow for rapid and highly efficient separation of complex mixtures, while tandem mass spectrometry provides exceptional sensitivity and specificity for detection. researchgate.netsigmaaldrich.com These methods can achieve very low limits of detection (LOD) and quantification (LOQ). For example, a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for florfenicol in urine demonstrated an LOD of 0.005 µg/mL and an LOQ of 0.016 µg/mL. nih.gov
These advanced analytical techniques are central to the field of metabolomics, enabling the untargeted profiling of all metabolites in a sample. tandfonline.comnih.gov By applying these platforms, researchers can discover previously unknown metabolites of florfenicol and build a comprehensive picture of its degradation and transformation pathways in different systems. researchgate.net
Table 3: Performance of a Validated HPLC Method for Florfenicol Analysis
This table summarizes key validation parameters for a modern chromatographic method used in the quantification of florfenicol.
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.005 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.016 µg/mL | nih.gov |
| Accuracy (Recovery %) | 98% - 102% | nih.gov |
| Repeatability (%RSD) | up to 2% | nih.gov |
Fundamental Contributions to Understanding Resistance Evolution, Adaptation, and Mitigation Strategies within Microbiological Systems
The study of florfenicol resistance provides fundamental insights into the broader crisis of antimicrobial resistance (AMR). Florfenicol resistance is mediated by several key mechanisms, including enzymatic inactivation and, most notably, efflux pumps encoded by genes like floR. microbiologyresearch.orgoup.comresearchgate.net These genes are often located on mobile genetic elements such as plasmids and transposons, which allows them to spread rapidly between different bacterial species and genera through horizontal gene transfer. nih.gov
Crucially, research has shown that the use of florfenicol can co-select for resistance to other critically important antibiotics. huveta.huasm.org One study demonstrated that E. coli evolved under florfenicol pressure exhibited dramatic increases in the minimum inhibitory concentrations (MICs) for other drug classes, including a 167-fold increase for fluoroquinolones and a 67-fold increase for cephalosporins. huveta.humdpi.com This occurs because the resistance mechanisms, such as up-regulated efflux pumps, are often non-specific and can expel multiple types of drugs. huveta.hu
This knowledge underscores the interconnectedness of antibiotic use in different sectors (e.g., veterinary and human medicine) and highlights the need for robust antimicrobial stewardship programs. nih.govinfectionsinsurgery.orgnih.gov Mitigation strategies must include surveillance of resistance genes in both clinical and environmental settings, prudent use of all antimicrobials, and the development of new therapies that are less prone to resistance. nih.govresearchgate.net Understanding the evolution and dissemination of resistance to a single compound like florfenicol provides a valuable model for developing global strategies to preserve the efficacy of our antimicrobial arsenal (B13267). nih.gov
Table 4: Common Genes Conferring Resistance to Florfenicol
This table lists key genes that have been identified as responsible for conferring resistance to florfenicol in various bacteria, along with their primary mechanism of action.
| Gene | Resistance Mechanism | Reference |
|---|---|---|
| floR | Drug-specific efflux pump | microbiologyresearch.orgnih.gov |
| cfr | Ribosomal protection (methylation of 23S rRNA) | nih.gov |
| pexA | Efflux pump (major facilitator superfamily) | nih.govasm.org |
| optrA | ATP-binding cassette (ABC) transporter | nih.gov |
| cat | Enzymatic inactivation (chloramphenicol acetyltransferase) | microbiologyresearch.orgoup.com |
Q & A
Q. How can researchers integrate omics data (e.g., metagenomics, metabolomics) to elucidate this compound’s mode of action?
- Methodological Answer : Use pathway enrichment tools (e.g., KEGG, GO) to map differentially expressed genes/metabolites. Correlate microbial diversity shifts (via 16S rRNA sequencing) with host metabolic phenotypes (e.g., adipogenesis) in gnotobiotic models . Validate hypotheses via CRISPR-Cas9 knockouts in target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
